(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
LY301875 is a synthetic organic compound known for its role as an angiotensin II type 1 receptor antagonist. It is a polysubstituted 4-aminoimidazole derivative with three ionizable groups at physiological pH and three chiral centers . This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and congestive heart failure .
Chemical Reactions Analysis
LY301875 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in LY301875.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
LY301875 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: LY301875 is used as a model compound to study the behavior of polysubstituted imidazoles and their interactions with various reagents.
Biology: The compound is used to investigate the role of angiotensin II type 1 receptors in cellular signaling pathways and their impact on physiological processes.
Industry: The compound’s unique chemical properties make it a valuable tool in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
LY301875 exerts its effects by competitively binding to angiotensin II type 1 receptors, thereby inhibiting the binding of angiotensin II. This inhibition leads to a decline in angiotensin II-stimulated inositol phosphate production, which is a key signaling pathway involved in the regulation of blood pressure and fluid balance . The compound’s slow dissociation from the receptors contributes to its prolonged inhibitory effects .
Comparison with Similar Compounds
LY301875 is similar to other angiotensin II type 1 receptor antagonists, such as losartan, candesartan, and irbesartan. it possesses unique structural features, including its polysubstituted 4-aminoimidazole core and three ionizable groups at physiological pH . These features contribute to its distinct pharmacological profile and make it a valuable tool for studying the mechanisms of angiotensin II receptor antagonism.
Similar compounds include:
Losartan: A widely used angiotensin II type 1 receptor antagonist with a biphenyltetrazole structure.
Candesartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different structural features.
Irbesartan: A nonpeptide angiotensin II receptor antagonist with a unique chemical structure and pharmacological properties.
Properties
Molecular Formula |
C30H34N4O10S |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23-,24-/m0/s1 |
InChI Key |
HHFYOGBTLFTWQX-XWGVYQGASA-N |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |
Origin of Product |
United States |
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